6-ethyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-ethyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method starts with the preparation of 2-ethyl-6-methylaniline, which is then subjected to a series of reactions to form the final compound. The key steps include:
Alkylation: 2-ethyl-6-methylaniline is prepared by alkylating o-toluidine with ethylene.
Cyclization: The intermediate is then cyclized to form the dibenzo[c,e][1,2]thiazine core.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized further to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkyl halides, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-ethyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-6-methylaniline: A precursor in the synthesis of the target compound.
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl): A related compound with similar structural features.
Uniqueness
6-ethyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its dibenzo[c,e][1,2]thiazine core and the presence of both ethyl and methyl substituents
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-ethyl-N-(2-ethyl-6-methylphenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-4-17-10-8-9-16(3)23(17)25-24(27)18-13-14-21-20(15-18)19-11-6-7-12-22(19)30(28,29)26(21)5-2/h6-15H,4-5H2,1-3H3,(H,25,27) |
InChI Key |
KKAWUDFYVNBZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC)C |
Origin of Product |
United States |
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